chemical properties and reactivity of (RS)-2-mercapto-butan-1-ol
chemical properties and reactivity of (RS)-2-mercapto-butan-1-ol
An In-Depth Technical Guide to the Chemical Properties and Reactivity of (RS)-2-Mercapto-butan-1-ol
Introduction
(RS)-2-mercapto-butan-1-ol is a bifunctional organosulfur compound featuring both a primary alcohol and a secondary thiol (mercaptan) group.[1] Its structure presents a fascinating case study in chemoselectivity, as the reactivity of the thiol and alcohol moieties can be distinctly modulated by reaction conditions. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, and dual-functional group reactivity. For researchers in synthetic chemistry and drug development, understanding the nuanced behavior of such building blocks is paramount for designing novel molecules and reaction pathways. The presence of a chiral center at the carbon bearing the thiol group further adds to its potential complexity and utility in asymmetric synthesis.
Physicochemical and Stereochemical Properties
(RS)-2-mercapto-butan-1-ol, as a racemic mixture, contains equal amounts of the (R)- and (S)-enantiomers. The molecule's properties are dictated by the interplay between the polar hydroxyl group, which allows for hydrogen bonding, and the nucleophilic, acidic thiol group.
Table 1: Physicochemical Properties of (RS)-2-mercapto-butan-1-ol and Related Compounds
| Property | (RS)-2-mercapto-butan-1-ol (Predicted/Inferred) | 3-Mercapto-2-butanol (Isomer)[2] | 2-Butanol (Analog)[3][4] |
| Molecular Formula | C₄H₁₀OS | C₄H₁₀OS | C₄H₁₀O |
| Molecular Weight | 106.19 g/mol [5] | 106.19 g/mol [5] | 74.12 g/mol |
| Appearance | Colorless Liquid (Predicted) | Colorless Liquid[2] | Colorless Liquid |
| Boiling Point | Predicted higher than 2-butanol due to MW and H-bonding | 59-61 °C @ 10 mmHg[2] | 98-100 °C |
| Density | Predicted ~1.0 g/mL | 0.999 g/mL at 25 °C[2] | 0.808 g/mL at 25 °C |
| Solubility | Soluble in organic solvents; moderately soluble in water | Data not available | Soluble in 3 parts water |
| pKa (Thiol) | ~10-11 (Estimated) | Data not available | N/A |
| pKa (Alcohol) | ~16-18 (Estimated) | Data not available | ~17.6 |
Reactivity Profile: A Tale of Two Functional Groups
The unique reactivity of (RS)-2-mercapto-butan-1-ol stems from the distinct chemical nature of the thiol and alcohol groups. The choice of reagents and reaction conditions allows for selective targeting of one group over the other.
Thiol Group Reactivity: The Dominant Nucleophile
The sulfur atom in the thiol group dictates much of the molecule's characteristic reactivity.
-
Acidity and Thiolate Formation: Thiols are significantly more acidic than their alcohol counterparts.[6] The S-H bond is weaker than the O-H bond, and the resulting thiolate anion (RS⁻) is a more stable conjugate base because the negative charge is dispersed over a larger, more polarizable sulfur atom.[6][7] Consequently, treatment with a moderately strong base, such as sodium hydroxide or even sodium carbonate, will selectively deprotonate the thiol group to form the potent nucleophile, sodium 2-(1-hydroxybutan-2-yl)thiolate, leaving the alcohol group untouched.[7]
-
Nucleophilic Substitution (S-Alkylation): The generated thiolate is an excellent nucleophile for Sₙ2 reactions.[6][8] It readily reacts with primary and secondary alkyl halides to form thioethers (sulfides). This reaction is generally high-yielding and is a cornerstone of thiol chemistry. The weaker basicity of the thiolate compared to an alkoxide means that elimination (E2) reactions are less of a concern, even with secondary alkyl halides.[6]
-
Oxidation to Disulfides: The most characteristic reaction of thiols is their oxidation to disulfides.[8] This can be achieved with mild oxidizing agents like iodine (I₂) or even atmospheric oxygen, particularly under basic conditions.[6][9] This reaction forms a disulfide bridge, a linkage of critical importance in protein chemistry. The redox interconversion between the thiol and disulfide is reversible.[10]
4 RSH + O₂ → 2 RSSR + 2H₂O[9]
Alcohol Group Reactivity
The primary alcohol at the C1 position exhibits typical alcohol chemistry, though its reactivity can be influenced by the neighboring thiol.
-
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid (Fischer Esterification), acid anhydride, or acyl chloride.[11][12] In competitive reactions, the alcohol is generally a better nucleophile toward acylating agents than the thiol. For instance, in the esterification of mercaptoethanol, the O-ester is the major product over the S-ester when using a strong acid catalyst.[13] This selectivity is crucial for derivatizing the alcohol while preserving the thiol.
-
Oxidation: The primary alcohol can be oxidized. Depending on the reagent, it can be converted to the corresponding aldehyde (3-mercaptobutanal) using mild oxidizing agents like pyridinium chlorochromate (PCC), or to a carboxylic acid (3-mercaptobutanoic acid) using stronger oxidants like potassium permanganate or chromic acid. Care must be taken, as strong oxidants can also oxidize the thiol group.[7]
Chemoselectivity
The significant difference in acidity (pKa) between the thiol and alcohol groups is the key to achieving high chemoselectivity.
-
Under Basic Conditions: The thiol is selectively deprotonated, making the sulfur the active nucleophilic site for reactions like S-alkylation.
-
Under Acidic Conditions (e.g., Fischer Esterification): Both the alcohol and thiol are protonated, but the alcohol oxygen is a more effective nucleophile for attacking the activated carbonyl of a carboxylic acid, leading to preferential O-acylation.[13]
Synthetic Pathways
A logical retrosynthetic approach would start from commercially available (RS)-butane-1,2-diol. The synthetic strategy would involve:
-
Selective Activation of the Secondary Hydroxyl: The secondary hydroxyl group at C2 is generally less sterically hindered for certain activating groups. It could be converted into a good leaving group, such as a tosylate or mesylate.
-
Nucleophilic Substitution: The activated intermediate would then undergo an Sₙ2 reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or sodium thiosulfate followed by hydrolysis, to introduce the thiol group with inversion of stereochemistry.[14]
Caption: A plausible two-step synthetic workflow for (RS)-2-mercapto-butan-1-ol.
Experimental Protocols & Methodologies
The following protocols are representative examples of how to manipulate the functional groups of (RS)-2-mercapto-butan-1-ol. Researchers should always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when handling thiolates to prevent oxidative side reactions.
Protocol 1: Thioether Synthesis via S-Alkylation
This protocol describes the synthesis of (RS)-2-(methylthio)butan-1-ol.
Causality: The reaction proceeds by first generating the highly nucleophilic thiolate with a base. This thiolate then displaces the iodide from methyl iodide in a classic Sₙ2 reaction. Sodium hydroxide is a sufficient base due to the enhanced acidity of the thiol over the alcohol.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (RS)-2-mercapto-butan-1-ol (1.0 eq). Dissolve it in a suitable solvent like tetrahydrofuran (THF) or ethanol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Caption: Experimental workflow for the synthesis of a thioether from (RS)-2-mercapto-butan-1-ol.
Protocol 2: Oxidation to Disulfide
This protocol describes the synthesis of 1,1'-(disulfanediyl)bis(butan-2-ol).
Causality: In the presence of a mild oxidant like iodine and a base to neutralize the HI byproduct, the thiol is oxidized. The reaction proceeds through a thiolate intermediate which attacks an iodinated sulfur species, leading to the disulfide bond.
-
Setup: Dissolve (RS)-2-mercapto-butan-1-ol (1.0 eq) in methanol.
-
Reaction: Add a solution of iodine (0.5 eq) in methanol dropwise at room temperature. The characteristic dark color of iodine should disappear upon addition. Add a base such as triethylamine (1.0 eq) to act as an acid scavenger.
-
Monitoring: Stir the reaction for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the disulfide product.
Caption: Simplified mechanism for the iodine-mediated oxidation of a thiol to a disulfide.
Protocol 3: Fischer Esterification
This protocol describes the synthesis of (RS)-2-mercaptobutyl acetate.
Causality: Under strong acid catalysis, the carbonyl oxygen of acetic acid is protonated, making the carbonyl carbon highly electrophilic. The alcohol group of the mercapto-butanol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester.[11] Using excess acetic acid or removing water drives the equilibrium toward the product.[11]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine (RS)-2-mercapto-butan-1-ol (1.0 eq) and glacial acetic acid (used as both reagent and solvent, ~5-10 eq).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. For improved yield, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[11]
-
Workup: Cool the mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Purification: Extract the ester with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Safety and Handling
No specific safety data sheet (SDS) exists for (RS)-2-mercapto-butan-1-ol. However, based on analogous compounds like 2-mercaptoethanol and 3-mercapto-2-butanol, the following precautions are essential.[16][17][18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][18]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[17][19] Thiols are known for their strong, unpleasant odors.
-
Hazards: The compound is expected to be a skin and eye irritant.[17] It may be harmful if swallowed or inhaled.[19] As a butanol derivative, it is likely a flammable or combustible liquid.[3][19]
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[16][19] Keep the container tightly sealed.
References
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